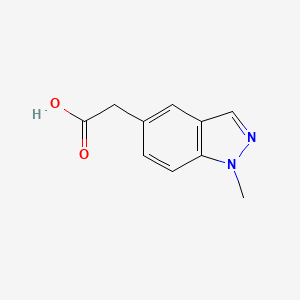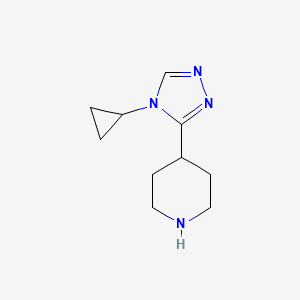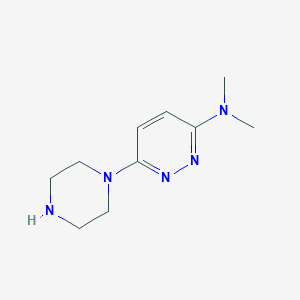
4-羟基-N-(1,3,4-噻二唑-2-基)苯甲酰胺
描述
4-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide is a chemical compound with the molecular formula C9H7N3O2S and a molecular weight of 221.24 g/mol This compound features a benzamide core substituted with a hydroxy group at the para position and a 1,3,4-thiadiazole ring at the amide nitrogen
科学研究应用
4-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用机制
Target of Action
The primary targets of 4-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide are EGFR and HER-2 , which are essential for cancer treatment . These targets are crucial in the regulation of cell growth and survival, making them important targets for anticancer therapies .
Mode of Action
4-Hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide interacts with its targets, EGFR and HER-2, by inhibiting their kinase activity . This inhibition disrupts the signaling pathways regulated by these proteins, leading to a decrease in cell proliferation and survival .
Biochemical Pathways
The compound affects the EGFR and HER-2 signaling pathways. These pathways are involved in cell growth, survival, and differentiation. By inhibiting the kinase activity of EGFR and HER-2, the compound disrupts these pathways, leading to decreased cell proliferation and increased cell death .
Pharmacokinetics
The compound’s effectiveness against cancer cell lines suggests that it has sufficient bioavailability to exert its effects .
Result of Action
The molecular and cellular effects of 4-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide’s action include decreased cell proliferation and increased cell death in cancer cell lines . This is likely due to the compound’s inhibition of EGFR and HER-2 kinase activity, disrupting the signaling pathways that regulate cell growth and survival .
生化分析
Biochemical Properties
4-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions help in modulating the activity of these enzymes, thereby influencing the cellular redox state. Additionally, 4-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide has been found to bind to certain proteins involved in signal transduction pathways, affecting their function and downstream signaling events .
Cellular Effects
The effects of 4-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide on various cell types and cellular processes are profound. This compound has been observed to influence cell proliferation, apoptosis, and differentiation. In cancer cells, 4-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide induces apoptosis by activating caspase pathways and increasing the expression of pro-apoptotic genes . It also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism . These effects highlight the potential of 4-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, 4-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of specific enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and growth . This inhibition leads to the disruption of signaling cascades, resulting in reduced cell proliferation and increased apoptosis. Additionally, 4-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide binds to DNA and RNA, interfering with their synthesis and function . This binding can lead to changes in gene expression and the inhibition of protein synthesis, further contributing to its biological effects.
Temporal Effects in Laboratory Settings
The temporal effects of 4-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide in laboratory settings have been studied to understand its stability and long-term impact on cellular function. This compound has shown stability under various conditions, with minimal degradation over time . In in vitro studies, prolonged exposure to 4-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide resulted in sustained inhibition of cell proliferation and induction of apoptosis . In in vivo studies, the compound demonstrated long-term effects on tumor growth, with significant reduction in tumor size observed over extended treatment periods .
Dosage Effects in Animal Models
The effects of 4-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings suggest a narrow therapeutic window for 4-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide, highlighting the importance of dose optimization in its potential therapeutic applications.
Metabolic Pathways
4-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These reactions are catalyzed by enzymes such as cytochrome P450s and transferases, leading to the formation of metabolites that are excreted from the body . The metabolic pathways of 4-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide play a crucial role in determining its pharmacokinetics and overall biological activity.
Transport and Distribution
The transport and distribution of 4-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide within cells and tissues are mediated by various transporters and binding proteins . This compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in specific cellular compartments . Additionally, binding proteins such as albumin play a role in the systemic distribution of 4-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide, affecting its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 4-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide is critical for its activity and function. This compound has been found to localize in the nucleus, where it interacts with DNA and RNA . Additionally, it accumulates in the mitochondria, influencing mitochondrial function and inducing apoptosis through the release of cytochrome c . The subcellular localization of 4-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide is regulated by targeting signals and post-translational modifications that direct it to specific compartments within the cell .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 4-hydroxybenzoic acid with thiosemicarbazide, followed by cyclization to form the 1,3,4-thiadiazole ring. The reaction conditions often include the use of acidic or basic catalysts and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 4-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide .
化学反应分析
Types of Reactions
4-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The thiadiazole ring can be reduced under specific conditions.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides and amines can react with the hydroxy group under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced thiadiazole derivatives.
Substitution: Substituted benzamide derivatives.
相似化合物的比较
Similar Compounds
- 4-hydroxy-N-(1,3,4-oxadiazol-2-yl)benzamide
- 4-hydroxy-N-(1,3,4-triazol-2-yl)benzamide
- 4-hydroxy-N-(1,2,4-thiadiazol-2-yl)benzamide
Uniqueness
4-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide is unique due to the presence of the 1,3,4-thiadiazole ring, which imparts distinct chemical and biological properties. This ring system is known for its stability and ability to participate in various chemical reactions, making the compound versatile for different applications .
属性
IUPAC Name |
4-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2S/c13-7-3-1-6(2-4-7)8(14)11-9-12-10-5-15-9/h1-5,13H,(H,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVYEFHMTWKRCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NN=CS2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



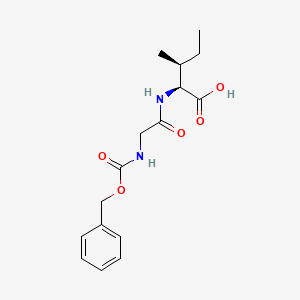
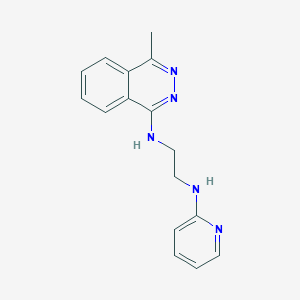
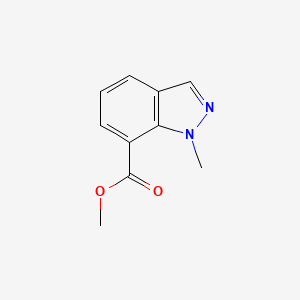
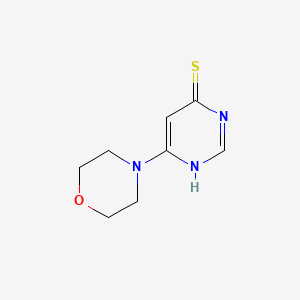
![5,7-Dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine-3-thiol](/img/structure/B1416168.png)
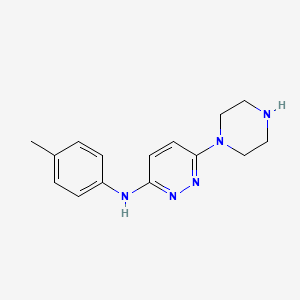

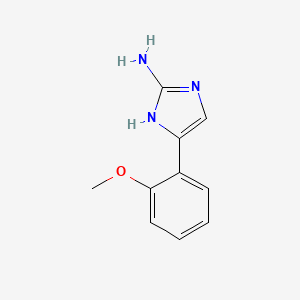
![[3-(dimethylamino)phenyl]-1-piperazinylMethanone](/img/structure/B1416176.png)
